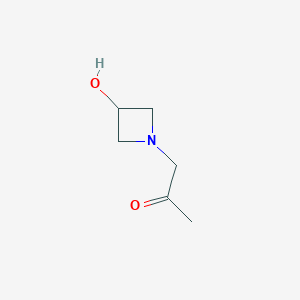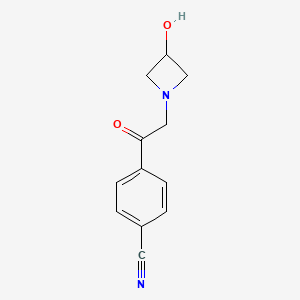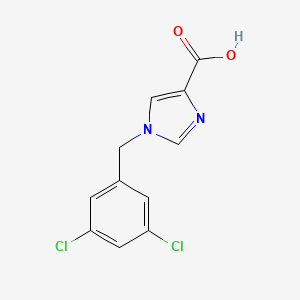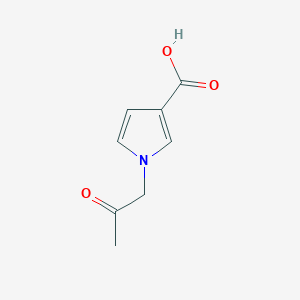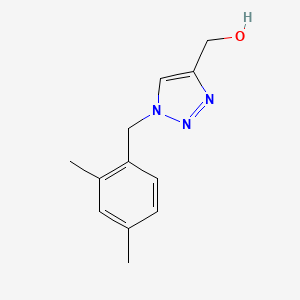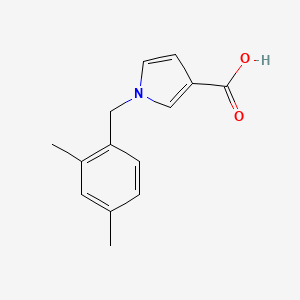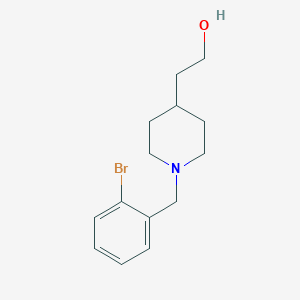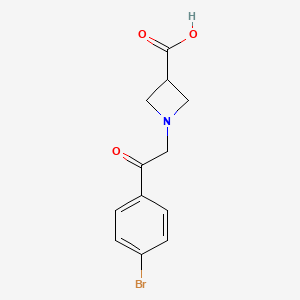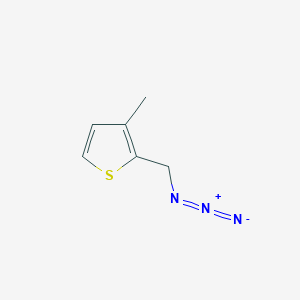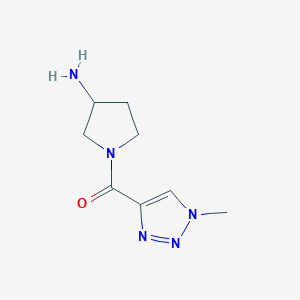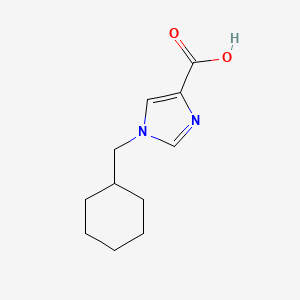
1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid” is likely a derivative of imidazole, which is a five-membered ring compound with two nitrogen atoms. The cyclohexylmethyl group is attached to the first carbon of the imidazole ring, and the carboxylic acid group is attached to the fourth carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving cyanoacetohydrazides . Additionally, cyclohexane derivatives can be produced by hydrogenation of aniline .Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered imidazole ring with a cyclohexylmethyl group and a carboxylic acid group attached. The exact structure would depend on the specific positions of these groups .Chemical Reactions Analysis
Ethers, which are similar to the cyclohexylmethyl group in this compound, can undergo acidic cleavage to yield alcohols and alkyl halides . Additionally, cyclohexane derivatives can undergo various reactions, including dehydrogenation to yield toluene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, cyclohexane derivatives are typically colorless liquids with a faint odor .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing imidazole derivatives, which are essential for producing complex molecules with potential biological and industrial applications. For example, the synthesis of triorganotin carboxylates from 1-methyl-1H-imidazole-4-carboxylic acid showcases the compound's utility in creating fungicidal agents, highlighting its broad-spectrum fungicidal activities (Mao et al., 2015).
Catalytic Applications
Imidazole derivatives are also significant in catalysis, where they contribute to the development of sustainable and efficient chemical processes. For instance, a study on the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles demonstrates the compound's role in the streamlined production of NS5A inhibitors, a class of compounds with antiviral properties. This research underscores the efficiency and environmental benefits of using imidazole derivatives in chemical synthesis (Carneiro et al., 2015).
Coordination Chemistry and Material Science
Imidazole-based compounds play a crucial role in coordination chemistry, where they form complex structures with metals, leading to materials with novel properties. A study exploring the assembly of Co(II) coordination polymers with imidazole ligands reveals their potential in electrochemical applications and photocatalytic behavior, indicating the versatility of imidazole derivatives in material science and their contribution to advancing functional materials (Cui et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBJAYIKVJRKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



